molecular formula C15H16N2OS B2719024 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 303755-81-9

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2719024
CAS No.: 303755-81-9
M. Wt: 272.37
InChI Key: XGKKSRFEWGSTEN-UHFFFAOYSA-N
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Description

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound of significant research interest due to its incorporation of the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. This scaffold is a versatile pharmacophore extensively explored in medicinal chemistry for its diverse biological activities . The benzothiazole core is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets and biological pathways . Compounds based on similar tetrahydrobenzothiazole and benzamide structures have been investigated for their potential as kinase inhibitors and for targeting other critical enzymes involved in disease pathologies . Furthermore, the N-(thiazol-2-yl)benzamide moiety is a recognized structural motif in the development of selective receptor antagonists and negative allosteric modulators for ion channels, such as the Zinc-Activated Channel (ZAC), making it a valuable tool for neuropharmacological research . This compound is provided exclusively for research purposes, enabling studies in hit-to-lead optimization, structure-activity relationship (SAR) investigations, and mechanistic studies to further elucidate its potential research applications .

Properties

IUPAC Name

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKSRFEWGSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminothiophenol under specific conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzothiazole moiety .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. The benzothiazole moiety has been associated with the inhibition of bacterial growth. For instance, derivatives of benzothiazole have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been identified as a potential candidate for anticancer therapy. It has been suggested that the structural features of benzothiazoles contribute to their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cells.

Anti-inflammatory Effects

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been studied for its anti-inflammatory properties. It acts as a modulator of sigma receptors and has been shown to reduce inflammation in various experimental models . This makes it a candidate for treating conditions characterized by chronic inflammation.

Analgesic Properties

The compound is linked with analgesic effects, providing relief from pain through central and peripheral mechanisms. This application is particularly relevant in developing novel pain management therapies .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits by inhibiting β-secretase-1 (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. By modulating this pathway, it may help in reducing amyloid plaque formation .

Table of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryModulates sigma receptors
AnalgesicCentral and peripheral pain relief
NeuroprotectiveInhibits BACE-1 enzyme

Synthesis and Chemical Properties

The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The presence of the methyl group enhances solubility and reactivity, making it suitable for various biological applications .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzothiazole derivatives found that compounds with similar structures to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibited significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at low concentrations .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of benzothiazole derivatives resulted in a marked reduction in inflammatory markers and joint swelling. This supports the potential application of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, heterocyclic modifications, and physicochemical properties.

Structural Modifications on the Benzamide Ring

Compound Name Substituent(s) on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methyl C₁₅H₁₆N₂OS* ~280.37 Baseline structure; methyl group enhances lipophilicity .
3-Methyl-4-nitro-N-(benzothiazolyl)benzamide 3-methyl, 4-nitro C₁₇H₁₈N₃O₄S* ~360.40 Nitro group introduces electron-withdrawing effects, potentially altering reactivity .
2,6-Dichloro-N-(benzothiazolyl)benzamide 2,6-dichloro C₁₆H₁₆Cl₂N₂O₂S 377.28 Chlorine atoms increase steric bulk and may improve metabolic stability .

Notes:

  • The 4-methyl group in the target compound balances lipophilicity without introducing strong electronic effects.
  • Nitro and chloro substituents enhance electrophilicity, which could influence binding affinity or degradation pathways .

Modifications on the Benzothiazole Ring

Compound Name Benzothiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound None (4,5,6,7-tetrahydro) C₁₅H₁₆N₂OS* ~280.37 Saturated ring reduces aromaticity, potentially improving solubility .
4-Methyl-N-(5-methyl-7-oxo-benzothiazolyl)benzamide 5-methyl, 7-oxo C₁₆H₁₆N₂O₂S 300.38 Oxo group introduces hydrogen-bonding capability; methyl adds steric hindrance .
4-Fluoro-N-(benzothiazolyl)benzenesulfonamide None (sulfonamide linkage) C₁₃H₁₃FN₂O₂S₂ 312.38 Sulfonamide replaces amide, altering hydrogen-bonding and acidity .

Notes:

  • The saturated tetrahydrobenzothiazole in the target compound may enhance conformational flexibility compared to aromatic analogs.
  • The 7-oxo group in ’s compound could facilitate interactions with polar residues in biological targets .

Heterocyclic Ring Variations

Compound Name Heterocycle Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzothiazole C₁₅H₁₆N₂OS* ~280.37 Sulfur atom participates in hydrophobic interactions .
4-(2-Methylpropoxy)-N-(benzoxazol-3-yl)benzamide Benzoxazole C₁₈H₂₂N₂O₃ 314.38 Oxygen atom in benzoxazole reduces electron density vs. benzothiazole .
4-Methoxybenzaldehyde benzothiazolylhydrazone Hydrazone linkage C₁₅H₁₇N₃OS 287.38* Hydrazone functional group introduces pH-dependent tautomerism .

Notes:

  • Benzothiazoles generally exhibit stronger π-stacking and metal-binding capabilities than benzoxazoles due to sulfur’s polarizability .
  • Hydrazone derivatives () diverge significantly in reactivity and stability compared to amides .

Biological Activity

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, making them significant in medicinal chemistry. The specific compound under discussion has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is C16H18N2SC_{16}H_{18}N_{2}S, with a molecular weight of approximately 300.375 g/mol. The structure consists of a benzamide moiety linked to a tetrahydro-benzothiazole ring. This unique configuration may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide demonstrate activity against various microbial strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideStaphylococcus aureus15.67 µg/mL
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideEscherichia coli18.5 µg/mL
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideCandida albicans7.8 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents as resistance to existing drugs continues to rise .

Anticancer Activity

In addition to its antimicrobial effects, benzothiazole derivatives have been evaluated for anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : The proposed mechanisms include the inhibition of specific enzymes involved in cancer cell metabolism and proliferation.
  • Case Studies : A study involving similar benzothiazole compounds showed significant cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating effective doses for therapeutic application .

Research Findings

A series of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

  • Anticonvulsant Activity : Compounds structurally related to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown anticonvulsant properties in animal models.
  • Neurotoxicity : Evaluation of neurotoxicity revealed that these compounds generally do not exhibit significant neurotoxic effects at therapeutic doses .
  • CNS Depressant Effects : Some derivatives have demonstrated central nervous system depressant activities without severe side effects .

Q & A

Basic: What are the established synthetic routes for 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

Category: Basic Research
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of tetrahydrobenzothiazole precursors followed by amidation. For example:

Cyclization: Formation of the 4,5,6,7-tetrahydro-1,3-benzothiazole core via condensation of cyclohexanone derivatives with sulfur and ammonia sources under controlled conditions .

Amidation: Coupling the benzothiazole-2-amine intermediate with 4-methylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents (e.g., DMF) .
Key Considerations: Reaction temperature, solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometric ratios influence yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Category: Basic Research
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming the tetrahydrobenzothiazole and benzamide moieties .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC: Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
    Data Example:
TechniqueKey Peaks/Results
1^1H NMRδ 1.8–2.1 (m, tetrahydro protons), δ 7.3–8.1 (aromatic protons)
HRMS (ESI+)[M+H]+^+ m/z calc. 301.12, found 301.11

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Category: Advanced Research
Answer:
Discrepancies in activity (e.g., antimicrobial vs. no observed efficacy) may arise from structural analogs or assay conditions. Mitigation strategies include:

Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 2-amino-benzothiazole vs. tetrahydro derivatives) to isolate critical functional groups .

Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .

Meta-Analysis: Aggregate data from multiple studies to identify trends. For example, the tetrahydro structure in this compound may enhance membrane permeability versus planar benzothiazoles .

Advanced: What computational methods predict the compound’s molecular targets?

Category: Advanced Research
Answer:

Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial PPTases or tyrosinase) based on structural homology .

AI-Driven Models: Implement machine learning (e.g., COMSOL-integrated AI) to predict interactions with targets like kinase domains or GPCRs .
Case Study: Docking studies of similar benzothiazole derivatives show strong affinity for ATP-binding pockets in kinases, suggesting a scaffold for kinase inhibitors .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Category: Advanced Research
Answer:
Optimization involves:

Design of Experiments (DoE): Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures to maximize yield .

Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with ionic liquids or water-organic biphasic systems .

Process Control: Use real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress and intermediates .
Example Table:

ParameterOptimal ConditionYield Improvement
CatalystHATU (1.2 eq)85% → 92%
SolventAnhydrous DMFPurity >98%
Reaction Time12 h at 80°CReduced by 25%

Basic: What are the hypothesized biological targets of this compound?

Category: Basic Research
Answer:
The benzothiazole moiety suggests potential interactions with:

  • Enzymes: Tyrosinase (melanogenesis regulation) or bacterial PPTases (post-translational modification) .
  • Receptors: G-protein-coupled receptors (GPCRs) due to aromaticity and hydrogen-bonding groups .
    Supporting Data: Analogous compounds inhibit tyrosinase with IC50_{50} values <10 μM, suggesting similar activity for this derivative .

Advanced: How to validate the compound’s stability under physiological conditions?

Category: Advanced Research
Answer:

In Vitro Stability Assays: Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS .

Metabolic Profiling: Use liver microsomes to identify cytochrome P450-mediated metabolites .
Key Finding: Tetrahydrobenzothiazoles generally exhibit higher metabolic stability than non-saturated analogs due to reduced ring strain .

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